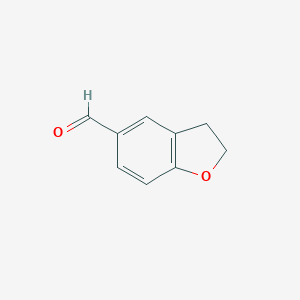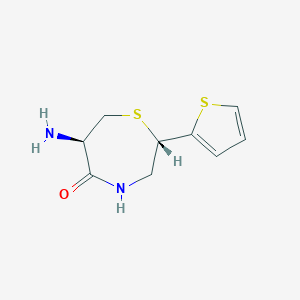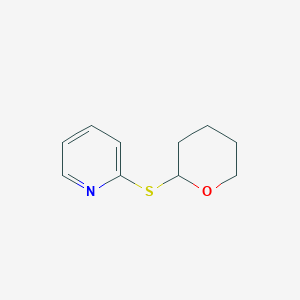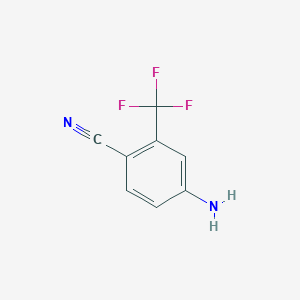
2-(シクロプロピルメトキシ)-1H-イソインドール-1,3(2H)-ジオン
概要
説明
2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione, also known as 2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione, is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
この化合物は、新しい抗菌剤の開発における可能性について研究されてきました。 この化合物の誘導体から合成することができる1,3,4-オキサジアゾール部分は、抗菌作用を含む幅広い生物活性を示すことが知られています . これにより、特に抗生物質耐性の上昇に対処する上で、新しい抗生物質の開発のための貴重な候補となります。
抗菌効率
研究により、この化合物の官能基化誘導体は抗菌効率を大幅に向上させる可能性があることが示されています。 たとえば、同様の化合物を使用して合成できる官能基化2H-MoS2は、病原性細菌に対する抗菌活性を向上させています . この用途は、特により効果的な消毒剤や殺菌剤の開発において、生物医学分野で重要です。
β遮断薬合成
この化合物は、高血圧や心臓関連の胸痛の治療に使用される薬物である(S)-ベタキソロールなどのβ遮断薬の化学酵素合成に使用されます . これは、生命を救う薬の開発に貢献する製薬合成におけるその重要性を示しています。
製薬合成
この化合物の重要な特徴であるN-イソインドリン-1,3-ジオン構造は、製薬合成において重要です。 これは、抗がん特性を持つ薬剤やSARS-CoV-2に対する潜在的な活性を持つ薬剤など、さまざまな治療薬の構成要素として役立ちます . 薬物設計におけるその汎用性は、医薬品化学におけるその重要性を強調しています。
除草剤と着色剤
この化合物の誘導体は、除草剤や着色剤の合成に使用されることが検討されています . 構造的な柔軟性により、農業や染料業界における特定の用途に合わせて調整できるさまざまな誘導体の作成が可能になります。
ポリマー添加剤とフォトクロミック材料
この化合物は、反応性が高いため、ポリマー添加剤やフォトクロミック材料への応用についても調査されています . これらの用途は、光に反応して色が変わるスマートマテリアルの開発に不可欠であり、サングラスや光条件に合わせて自動的に調整される窓などのさまざまな技術で使用できます。
Safety and Hazards
特性
IUPAC Name |
2-(cyclopropylmethoxy)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-11-9-3-1-2-4-10(9)12(15)13(11)16-7-8-5-6-8/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOICZNJJFJTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CON2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363297 | |
| Record name | 2-(Cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113211-15-7 | |
| Record name | 2-(Cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B20417.png)
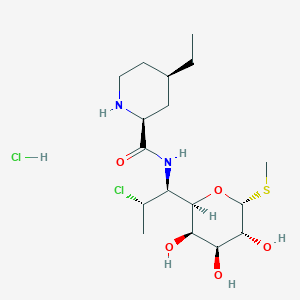
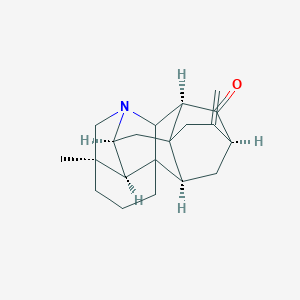
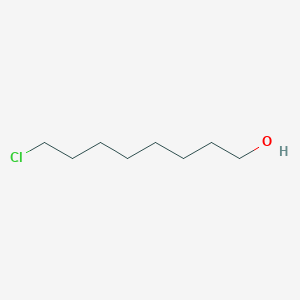

![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)
